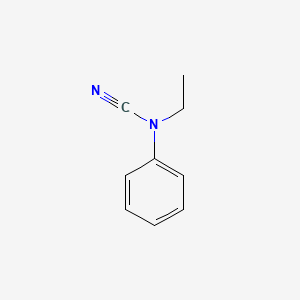

N-cyano-N-ethylaniline

CAS No.: 21184-21-4

Cat. No.: VC7958371

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21184-21-4 |

|---|---|

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | ethyl(phenyl)cyanamide |

| Standard InChI | InChI=1S/C9H10N2/c1-2-11(8-10)9-6-4-3-5-7-9/h3-7H,2H2,1H3 |

| Standard InChI Key | JOVPBMWDCCBPJH-UHFFFAOYSA-N |

| SMILES | CCN(C#N)C1=CC=CC=C1 |

| Canonical SMILES | CCN(C#N)C1=CC=CC=C1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Cyano-N-ethylaniline features a phenyl group bonded to a nitrogen atom that is further substituted with ethyl and cyanoethyl moieties. The presence of the electron-withdrawing cyano group () significantly influences the compound’s reactivity, particularly in electrophilic substitution reactions. The molecular weight of and a flash point of 132.8 \pm 12.4 \, ^\circ\text{C} underscore its stability under standard handling conditions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Density | |

| Boiling Point | 311.9 \pm 25.0 \, ^\circ\text{C} |

| Flash Point | 132.8 \pm 12.4 \, ^\circ\text{C} |

Spectroscopic and Thermodynamic Data

The compound’s infrared (IR) spectrum typically shows characteristic peaks for the nitrile group () and aromatic C–H stretching (). Differential scanning calorimetry (DSC) reveals no distinct melting point, suggesting its stability as a liquid or amorphous solid at room temperature .

Synthesis and Industrial Production

Zero-Emission Catalytic Process

A breakthrough patent (CN105037204B) describes a sustainable approach using a closed-loop autoclave system . Key steps include:

-

Reaction Setup: Aniline (), acrylonitrile (), and catalysts (zinc chloride , hydroquinone ) are heated to 110 \, ^\circ\text{C} for .

-

Distillation: Excess acrylonitrile and water are recovered at and , respectively.

-

Yield Optimization: The process achieves yield with only N,N-dicyanoethylaniline byproduct, demonstrating superior efficiency over traditional methods .

Table 2: Performance Comparison of Synthesis Methods

| Parameter | Conventional Method | Zero-Emission Process |

|---|---|---|

| Yield | 85–90% | 97% |

| Byproduct Formation | 5–8% | 1.4% |

| Acrylonitrile Recovery | 60–70% | 95% |

Reactivity and Functionalization

Cyano Group Participation

The cyano moiety enables nucleophilic addition reactions, making the compound a precursor for heterocyclic compounds. For instance, under basic conditions, it undergoes cyclization to form quinoline derivatives, which are valuable in pharmaceutical synthesis .

N-Dealkylation Pathways

Studies on cytochrome P450-mediated N-dealkylation reveal that electron-withdrawing substituents (e.g., ) slow demethylation rates. For example, for N-demethylation of N-cyano-N-ethylaniline is -fold lower than that of N,N-dimethylaniline due to reduced electron density at the nitrogen .

Industrial and Research Applications

Dye and Pigment Intermediate

The compound serves as a key intermediate in synthesizing azo dyes, where its aromatic amine structure facilitates diazotization and coupling reactions. Its thermal stability ensures compatibility with high-temperature dyeing processes .

Pharmaceutical Precursor

Functionalization of the cyano group yields imidate esters (e.g., ethyl N-cyanoacetimidate), which are intermediates in antiviral and antineoplastic agents .

Recent Advancements and Future Directions

Catalytic Innovations

Recent patents highlight the use of bimetallic catalysts (e.g., Zn/Al) to enhance reaction rates and selectivity. For example, replacing zinc chloride with aluminum trichloride reduces reaction time by while maintaining yield .

Computational Modeling

Density functional theory (DFT) studies predict that fluorinated derivatives (e.g., 2,3,4,5,6-pentafluoro-N-cyano-N-ethylaniline) could exhibit enhanced oxidative stability, paving the way for high-performance materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume